REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH3:9][C:10]1[S:11][CH:12]=[C:13]([C:15]#[C:16][Si](C)(C)C)[N:14]=1.C(N(CC)CC)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]#[C:15][C:13]2[N:14]=[C:10]([CH3:9])[S:11][CH:12]=2)=[CH:4][N:3]=1 |f:3.4,^1:48,67|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
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CC=1SC=C(N1)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
copper(I) iodide
|
Quantity
|
760 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
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Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to deoxygenated DMF (200 mL) at room temperature
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Type
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CUSTOM
|
Details
|
the reaction contents
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Type
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ADDITION
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Details
|
were then poured in to a separatory funnel
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Type
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CUSTOM
|
Details
|
partitioned with 1:1 hexanes
|
Type
|
WASH
|
Details
|
The organic layer was then washed with 5 portions of 5% NaCl (250 mL each)
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Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were back-extracted with 1:1 hexanes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was chromatographed on SiO2
|
Type
|
WASH
|
Details
|
eluting with 1:1 EtOAc
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C#CC=1N=C(SC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |